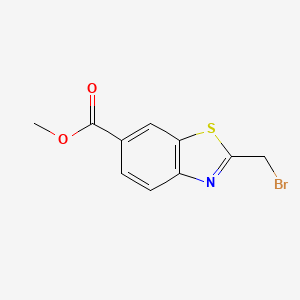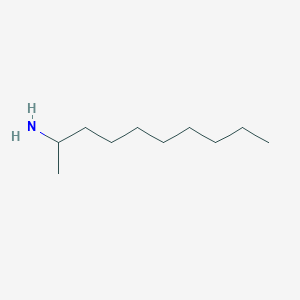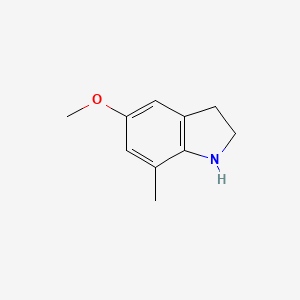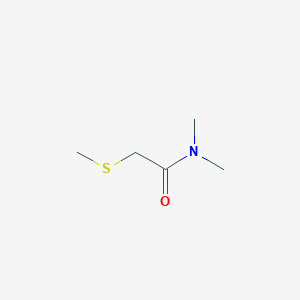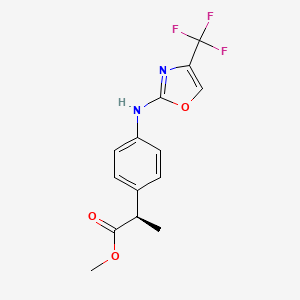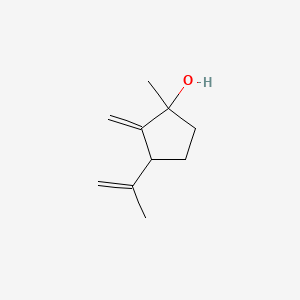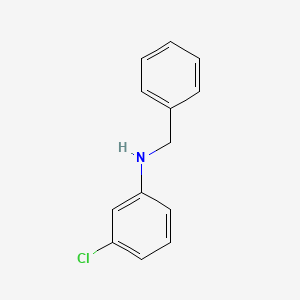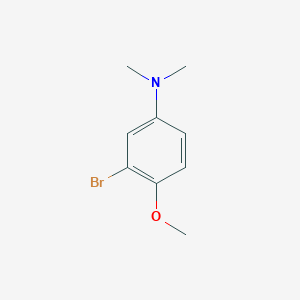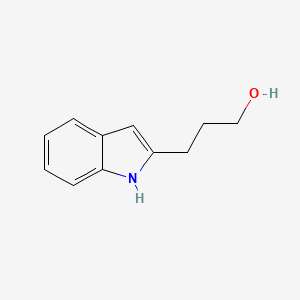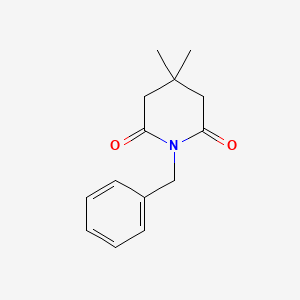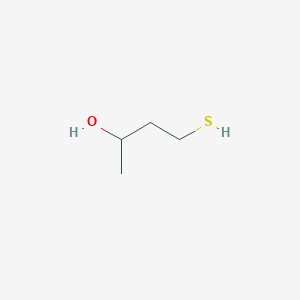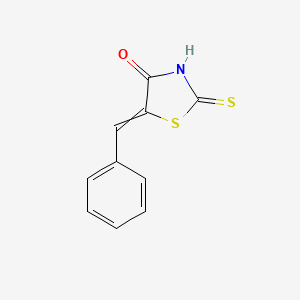
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one typically involves the reaction of thioamides with aldehydes or ketones under acidic or basic conditions. One common method is the condensation of thiosemicarbazide with aromatic aldehydes in the presence of glacial acetic acid as a catalyst . The reaction is usually carried out at ambient temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiazolidinones.
Wissenschaftliche Forschungsanwendungen
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the synthesis of dyes, pigments, and rubber vulcanization agents.
Wirkmechanismus
The mechanism of action of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidinone but with different biological activities.
Thiazolidine: A saturated analog of thiazolidinone, lacking the double bond in the ring.
Thiazolidinedione: Contains a dione group, known for its antidiabetic properties.
Uniqueness
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H7NOS2 |
|---|---|
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |
InChI-Schlüssel |
OONWCXLYKDWKOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE](/img/structure/B8781776.png)
